(-)-(R)-(S)-BPPFA
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Overview
Description
(-)-®-(S)-BPPFA is a chiral compound with significant applications in various scientific fields. The compound’s unique stereochemistry makes it a valuable subject of study in organic chemistry and pharmacology. Its structure includes multiple chiral centers, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-®-(S)-BPPFA typically involves several steps, including the formation of chiral intermediates and their subsequent coupling. Common synthetic routes may include asymmetric synthesis techniques, where chiral catalysts or chiral auxiliaries are used to ensure the desired stereochemistry. Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of (-)-®-(S)-BPPFA may involve large-scale reactors and continuous flow processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of automated systems and real-time monitoring can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: (-)-®-(S)-BPPFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and specific solvents like acetone.
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as halides or amines, with solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: (-)-®-(S)-BPPFA is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, (-)-®-(S)-BPPFA is studied for its interactions with various biomolecules. It can serve as a model compound for understanding chiral recognition and binding in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, (-)-®-(S)-BPPFA is used in the production of specialty chemicals and materials. Its chiral properties are exploited in the manufacture of enantiomerically pure products.
Mechanism of Action
The mechanism of action of (-)-®-(S)-BPPFA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.
Comparison with Similar Compounds
- (-)-®-(S)-BPPFA shares similarities with other chiral compounds such as (-)-®-(S)-BPPFB and (-)-®-(S)-BPPFC.
- These compounds also possess multiple chiral centers and exhibit similar chemical and biological properties.
Uniqueness:
- (-)-®-(S)-BPPFA is unique due to its specific stereochemistry, which may result in distinct interactions with biological targets compared to its analogs.
- Its synthesis and applications may also differ slightly, providing unique advantages in certain research or industrial contexts.
Properties
CAS No. |
74311-56-1 |
---|---|
Molecular Formula |
C₃₈H₃₇FeNP₂ |
Molecular Weight |
625.5 |
Synonyms |
[S-(R*,S*)]-1-[1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene; _x000B_(+)-BPPFA; (S)-(R)-BPPFA; BPPFA |
Origin of Product |
United States |
Q1: What makes (-)-(R)-(S)-BPPFA a valuable ligand in asymmetric catalysis?
A1: this compound, or (R)-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylacetate, plays a crucial role in asymmetric synthesis due to its ability to induce chirality in reactions. This chiral diphosphine ligand coordinates to transition metals, such as rhodium, forming a chiral catalyst. This catalyst can then differentiate between two enantiomeric faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other. [, ] This selectivity is crucial for synthesizing pharmaceuticals and other bioactive molecules, where the desired biological activity often resides in a specific enantiomer.
Q2: Can you provide an example of a reaction where this compound is used effectively?
A2: this compound has shown great success in the asymmetric hydrogenation of functionalized carbonyl compounds. [] For instance, the complex formed between Bis(bicyclo[2.2.1]hepta‐2,5‐diene)rhodium perchlorate and this compound acts as an effective catalyst for this type of reaction. [] This reaction is important for synthesizing chiral alcohols, which are valuable building blocks in various industries. The high enantioselectivity achieved with this catalyst system highlights the effectiveness of this compound in asymmetric synthesis.
Q3: How does the structure of this compound contribute to its effectiveness as a chiral ligand?
A3: The effectiveness of this compound stems from its unique structural features. [] The presence of two chiral centers, one on the ferrocene backbone and the other on the sidearm bearing the acetate group, creates a well-defined chiral environment around the metal center. This defined chiral environment, along with the flexibility of the ferrocene backbone, allows this compound to adopt specific conformations, enabling efficient chiral induction during the catalytic cycle.
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